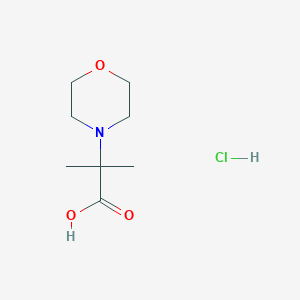

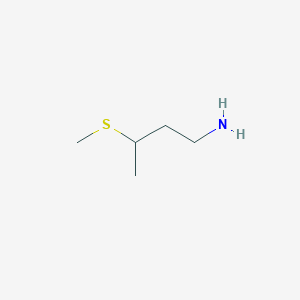

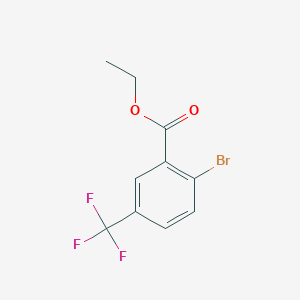

![molecular formula C12H12N2O6 B1421039 1-[2-(甲氧羰基)-4-硝基苯基]-3-氮杂环己甲酸 CAS No. 1234873-83-6](/img/structure/B1421039.png)

1-[2-(甲氧羰基)-4-硝基苯基]-3-氮杂环己甲酸

描述

The compound “1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid” is a complex organic molecule. It contains an azetane ring, which is a four-membered cyclic structure. Attached to this ring is a carboxylic acid group (-COOH), which is a common functional group in organic chemistry. The molecule also contains a methoxycarbonyl group (-COOCH3) and a nitrophenyl group (a benzene ring with a nitro group, -NO2, attached), both of which are attached to the azetane ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetane ring, carboxylic acid group, methoxycarbonyl group, and nitrophenyl group would all contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, and the nitro group could be involved in redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid and nitro groups could make the compound soluble in polar solvents .科学研究应用

Synthesis of Heterocyclic Amino Acid Derivatives

This compound is utilized in the synthesis of new heterocyclic amino acid derivatives through reactions such as Aza-Michael addition with NH-heterocycles . These derivatives are significant due to their potential biological activities and their role as building blocks in medicinal chemistry.

Biological Activity Exploration

Azetidine-containing compounds exhibit a variety of biological activities. The compound can be used to develop new molecules with potential biological applications, including therapeutic agents .

Foldameric Applications

Functionalized azetidine derivatives, like the one you’ve mentioned, are of interest for foldameric applications. They can be used to create conformationally constrained structures that mimic natural peptide chains .

Suzuki–Miyaura Cross-Coupling Reactions

The compound serves as a precursor in Suzuki–Miyaura cross-coupling reactions to synthesize novel heterocyclic compounds. This is crucial for diversifying molecular structures in drug development .

Development of Constrained Amino Acids

It is instrumental in the development of constrained amino acids, which are important in the study of protein structure and function. These constrained amino acids can lead to the discovery of new drugs with improved efficacy .

Pharmacophore Design

The azetidine ring in the compound acts as a pharmacophore, a part of a molecular structure that is responsible for a particular biological action. This makes it valuable in the design of new pharmacologically active agents .

Chemical Education and Research

Due to its unique structure, the compound can be used in chemical education to demonstrate advanced synthetic techniques and reaction mechanisms to students and researchers .

Material Science

While not directly related to the compound, derivatives of similar structures can be explored for applications in material science, such as the development of new polymers or coatings with specific properties .

作用机制

- The primary target of this compound is a tyrosine-protein phosphatase that acts as a regulator of the endoplasmic reticulum unfolded protein response .

- The compound interacts with its target through a process called transmetalation . In this reaction, formally nucleophilic organic groups are transferred from boron to palladium. This results in the formation of a new Pd–C bond, which plays a crucial role in the compound’s mode of action .

Target of Action

Mode of Action

Pharmacokinetics

- The compound exhibits specific ADME properties :

- It is absorbed from the gastrointestinal tract. It likely distributes to various tissues. Metabolism occurs, leading to the formation of metabolites. The compound is excreted primarily via the kidneys, with metabolites such as salicylic acid and salicyluric acid .

未来方向

属性

IUPAC Name |

1-(2-methoxycarbonyl-4-nitrophenyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O6/c1-20-12(17)9-4-8(14(18)19)2-3-10(9)13-5-7(6-13)11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIBJEIJISGYIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

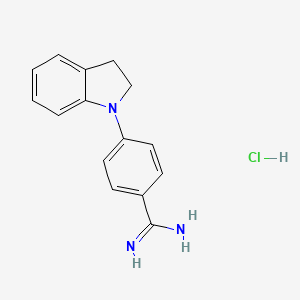

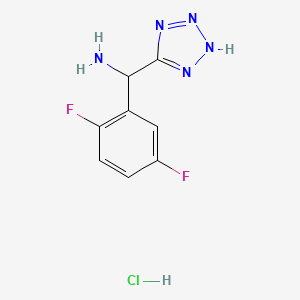

![2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B1420963.png)

![N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1420976.png)